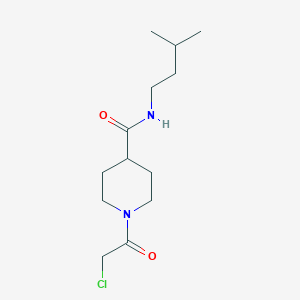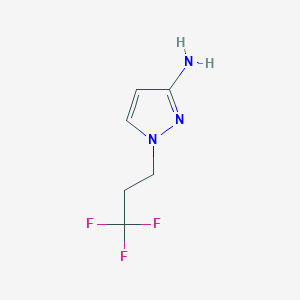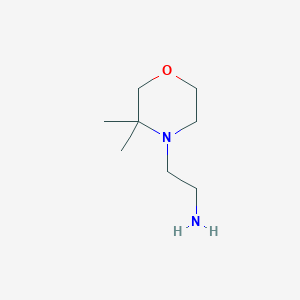![molecular formula C8H16N2O B1532636 6-methyl-octahydro-2H-pyrido[4,3-b]morpholine CAS No. 1505803-80-4](/img/structure/B1532636.png)
6-methyl-octahydro-2H-pyrido[4,3-b]morpholine
Vue d'ensemble
Description
6-Methyl-octahydro-2H-pyrido[4,3-b]morpholine is a chemical compound with the CAS Number: 1505803-80-4 . It has a molecular weight of 156.23 and its IUPAC name is 6-methyloctahydro-2H-pyrido[4,3-b][1,4]oxazine . It is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 6-methyl-octahydro-2H-pyrido[4,3-b]morpholine is 1S/C8H16N2O/c1-10-4-2-8-7(6-10)9-3-5-11-8/h7-9H,2-6H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Methyl-octahydro-2H-pyrido[4,3-b]morpholine is a liquid at room temperature . Its molecular weight is 156.23 . The InChI code provides a detailed view of its molecular structure .Applications De Recherche Scientifique
Organic Synthesis
"6-methyl-octahydro-2H-pyrido[4,3-b]morpholine" derivatives have been utilized in organic synthesis, demonstrating the compound's versatility as a building block in the construction of complex molecules. For instance, Yehia et al. (2002) described a novel four-component one-pot synthesis approach for pyridines and tetrahydroquinolines, highlighting the compound's role in synthesizing cyclopentyl and cyclohexyl annealed pyridines with good yields. This method leverages a coupling–isomerization–alkylation–cyclization sequence, underscoring the structural unit's importance in natural products and ligand chemistry in supramolecular coordination (Yehia, Polborn, & Müller, 2002).
Pharmaceutical Chemistry
In pharmaceutical chemistry, "6-methyl-octahydro-2H-pyrido[4,3-b]morpholine" and its derivatives find applications in the synthesis of potent antimicrobials. Kumar et al. (2007) elaborated on the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, showcasing its utility in creating arecoline derivatives, phendimetrazine, and polygonapholine with significant antimicrobial properties (Kumar, Sadashiva, & Rangappa, 2007).
Materials Science
Furthermore, the exploration into "6-methyl-octahydro-2H-pyrido[4,3-b]morpholine" extends to materials science, where its derivatives contribute to developing new materials with unique properties. For example, Chattapadhyay and Dureja (2006) investigated the antifungal activity of 4-methyl-6-alkyl-2H-pyran-2-ones, demonstrating the compound's potential in creating fungicides that effectively inhibit pathogenic fungi, offering insights into its application in agricultural chemistry (Chattapadhyay & Dureja, 2006).
Safety And Hazards
The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
6-methyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10-4-2-8-7(6-10)9-3-5-11-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCQWPUGLXCXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(C1)NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-octahydro-2H-pyrido[4,3-b]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



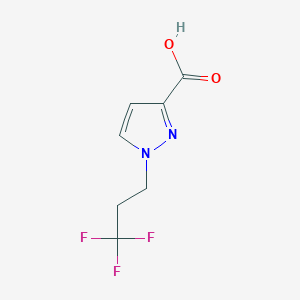
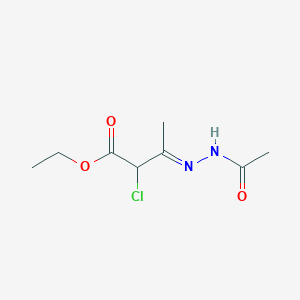
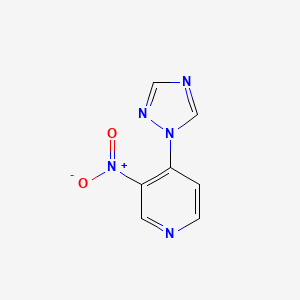
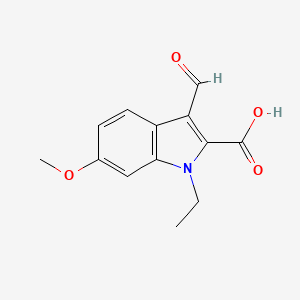
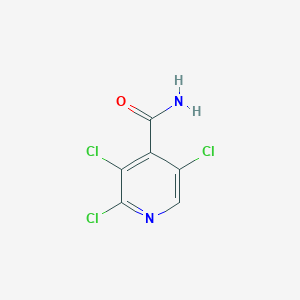
![4-[(4-Aminobenzyl)oxy]butan-1-ol](/img/structure/B1532563.png)
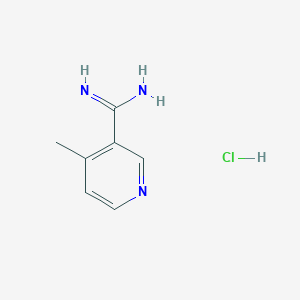
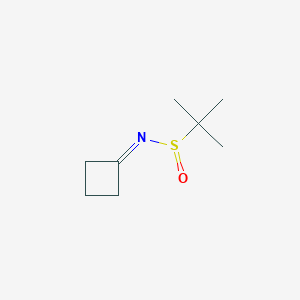
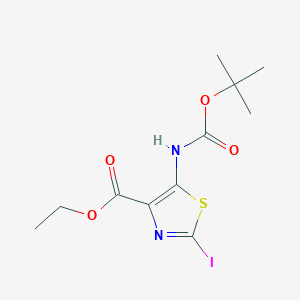
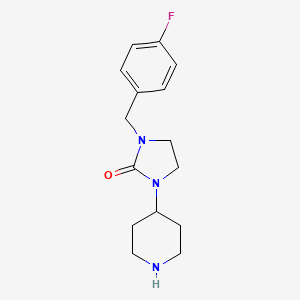
![4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid](/img/structure/B1532571.png)
